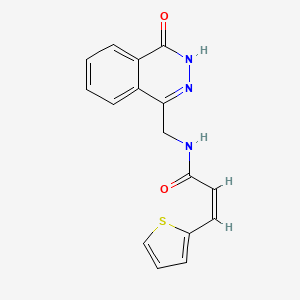

(Z)-N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-3-(thiophen-2-yl)acrylamide

Description

(Z)-N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-3-(thiophen-2-yl)acrylamide is a complex organic compound that has garnered significant interest in the scientific community due to its unique structural features and potential applications. This compound is characterized by the presence of a phthalazinone moiety, a thiophene ring, and an acrylamide group, which collectively contribute to its diverse chemical reactivity and biological activity.

Properties

IUPAC Name |

(Z)-N-[(4-oxo-3H-phthalazin-1-yl)methyl]-3-thiophen-2-ylprop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N3O2S/c20-15(8-7-11-4-3-9-22-11)17-10-14-12-5-1-2-6-13(12)16(21)19-18-14/h1-9H,10H2,(H,17,20)(H,19,21)/b8-7- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXDGLFITSBYWQS-FPLPWBNLSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NNC2=O)CNC(=O)C=CC3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=NNC2=O)CNC(=O)/C=C\C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-3-(thiophen-2-yl)acrylamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Phthalazinone Core: The phthalazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with phthalic anhydride under acidic conditions.

Introduction of the Thiophene Ring: The thiophene ring is introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using thiophene boronic acid or thiophene stannane as the coupling partner.

Acrylamide Formation: The final step involves the formation of the acrylamide group through the reaction of the intermediate with acryloyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(Z)-N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-3-(thiophen-2-yl)acrylamide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group to alcohols.

Substitution: Nucleophilic substitution reactions can occur at the acrylamide group, where nucleophiles like amines or thiols can replace the leaving group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohols.

Substitution: Substituted acrylamides.

Scientific Research Applications

Chemistry

In chemistry, (Z)-N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-3-(thiophen-2-yl)acrylamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound is investigated for its potential as a bioactive molecule. Studies have shown that it exhibits promising activity against certain bacterial strains and cancer cell lines, making it a candidate for drug development.

Medicine

In medicine, the compound is explored for its therapeutic potential. Its ability to interact with specific biological targets makes it a potential candidate for the treatment of various diseases, including cancer and infectious diseases.

Industry

In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (Z)-N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-3-(thiophen-2-yl)acrylamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting its anti-cancer effects.

Comparison with Similar Compounds

Similar Compounds

(Z)-N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-3-(phenyl)acrylamide: Similar structure but with a phenyl ring instead of a thiophene ring.

(Z)-N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-3-(pyridin-2-yl)acrylamide: Similar structure but with a pyridine ring instead of a thiophene ring.

Uniqueness

The presence of the thiophene ring in (Z)-N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-3-(thiophen-2-yl)acrylamide imparts unique electronic and steric properties, which can influence its reactivity and biological activity. This makes it distinct from other similar compounds and potentially more effective in certain applications.

Biological Activity

(Z)-N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-3-(thiophen-2-yl)acrylamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various assays, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 311.4 g/mol. The compound features a thiophene ring and a phthalazinone moiety, which are significant for its biological interactions.

Research indicates that compounds containing phthalazinone and thiophene structures exhibit diverse biological activities, including:

- Antimicrobial Activity : Phthalazinone derivatives have shown promising antimicrobial properties against various pathogens. The mechanism often involves the inhibition of bacterial cell wall synthesis or interference with nucleic acid metabolism.

- Anticancer Activity : The compound may exert cytotoxic effects on cancer cells by inducing apoptosis or inhibiting DNA repair mechanisms. Such actions are particularly relevant in cancers with defective DNA repair systems.

- Acetylcholinesterase Inhibition : Similar compounds have demonstrated the ability to inhibit acetylcholinesterase (AChE), making them potential candidates for treating neurodegenerative diseases like Alzheimer's disease .

Antimicrobial Activity

A study evaluating various phthalazinone derivatives found that certain compounds exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 10.7 to 21.4 μmol/mL for the most active derivatives .

Anticancer Activity

In vitro studies have indicated that this compound shows cytotoxicity against several cancer cell lines. The compound's effectiveness was assessed through cell viability assays, where it demonstrated IC50 values comparable to established chemotherapeutics.

Case Studies

- Study on Antimicrobial Properties : A series of phthalazinone derivatives were synthesized and tested for their antimicrobial efficacy. The study highlighted the structural importance of the thiophene ring in enhancing activity against specific bacterial strains .

- Evaluation as an Acetylcholinesterase Inhibitor : Another research focused on the compound's ability to inhibit AChE, revealing potential therapeutic applications in treating Alzheimer's disease. Molecular docking studies confirmed favorable binding interactions with the enzyme's active site .

Summary of Findings

Q & A

Basic Research Questions

Q. What are the optimal synthetic pathways for (Z)-N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-3-(thiophen-2-yl)acrylamide?

- Methodological Answer : The synthesis typically involves multi-step reactions:

Nucleophilic substitution to functionalize the phthalazinone core.

Condensation reactions between acryloyl chloride derivatives and thiophene-containing amines under controlled conditions (e.g., ethanol at reflux, acid catalysis) .

- Critical Parameters :

- Solvent choice (e.g., dichloromethane for stepwise reactions, ethanol for condensation).

- Temperature control (0–5°C for sensitive substitutions, reflux for condensations).

- Catalysts (e.g., H₂SO₄ or p-toluenesulfonic acid for imine formation) .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane mixtures) ensures high purity (>95%) .

Q. Which characterization techniques are essential for confirming the structure of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify stereochemistry (Z-configuration) and substituent integration .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns .

- Infrared Spectroscopy (IR) : Identifies key functional groups (e.g., acrylamide C=O stretch at ~1650 cm⁻¹) .

Q. How does the thiophene moiety influence the compound's chemical reactivity?

- Methodological Answer : The thiophene group enhances π-π stacking interactions and serves as an electron-rich site for electrophilic substitutions. Reactivity can be probed via:

- Electrochemical studies (cyclic voltammetry) to assess redox behavior.

- Nucleophilic addition assays (e.g., with Grignard reagents) to evaluate aromatic substitution patterns .

Advanced Research Questions

Q. How can computational methods predict the biological target interactions of this compound?

- Methodological Answer :

- Molecular Docking : Use software like AutoDock Vina to model binding affinities with proteins (e.g., kinases or receptors).

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity with biological nucleophiles (e.g., cysteine residues) .

- MD Simulations : Assess stability of ligand-target complexes over nanosecond timescales .

Q. What strategies resolve contradictions in reported biological activity data (e.g., IC₅₀ variability)?

- Methodological Answer :

- Assay Standardization :

- Use consistent cell lines (e.g., HEK293 vs. HeLa) and control for purity (HPLC ≥98%).

- Validate with orthogonal assays (e.g., fluorescence polarization alongside SPR) .

- Dose-Response Refinement : Test broader concentration ranges (e.g., 0.1–100 µM) and employ Hill slope analysis to identify non-specific binding .

Q. How to analyze the stereochemical stability of the Z-configuration under physiological conditions?

- Methodological Answer :

- Circular Dichroism (CD) : Monitor conformational changes in buffered solutions (pH 7.4, 37°C).

- Kinetic Studies : Track isomerization rates via HPLC at varying temperatures and pH .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.